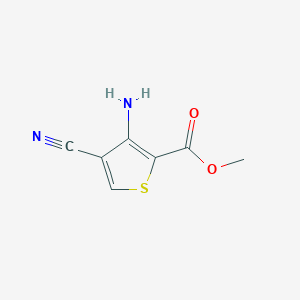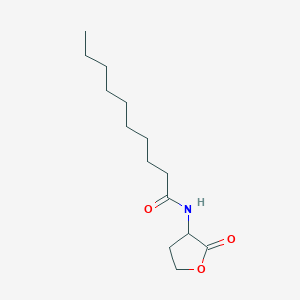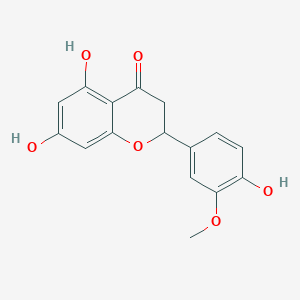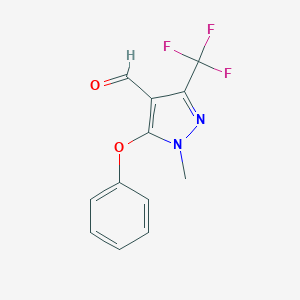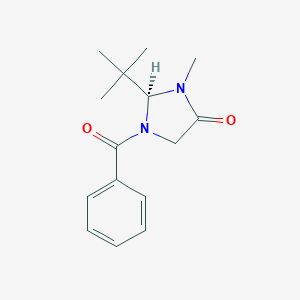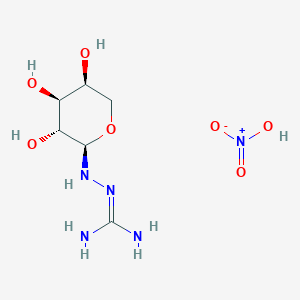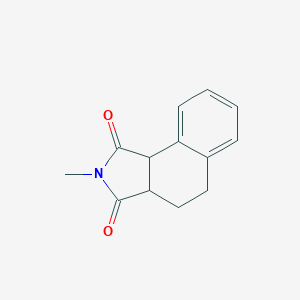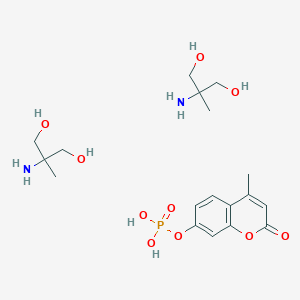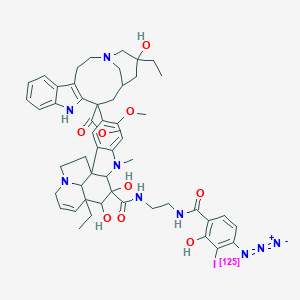
1-(2-Allyloxyethoxy)octadecane; ethyl prop-2-enoate; 2-methylprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Allyloxyethoxy)octadecane, ethyl prop-2-enoate, and 2-methylprop-2-enoic acid are chemical compounds that have garnered significant attention in the scientific community due to their potential applications in various fields.
Mecanismo De Acción
The mechanism of action of these compounds varies depending on their application. As surfactants, they reduce the surface tension of liquids, allowing them to mix more easily. In drug delivery systems, they can improve the solubility of drugs, allowing them to be more easily absorbed by the body. In polymerization reactions, they can act as reactive monomers, leading to the formation of polymers with unique properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of these compounds are still being studied. However, some studies have suggested that they may have anti-inflammatory and antioxidant properties. Additionally, they have been shown to have low toxicity, making them potentially useful in various biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of these compounds is their versatility, as they can be used in a variety of applications. They also have low toxicity, making them safer to handle than some other chemicals. However, their complex synthesis methods and high cost may limit their use in certain lab experiments.
Direcciones Futuras
There are several future directions for research involving these compounds. One potential area of study is their use in biomedical applications, such as drug delivery systems or as anti-inflammatory agents. Additionally, further research could investigate their use in polymerization reactions, as well as their potential as surfactants and emulsifiers. Finally, studies could focus on developing more efficient and cost-effective synthesis methods for these compounds.
Conclusion:
In conclusion, 1-(2-Allyloxyethoxy)octadecane, ethyl prop-2-enoate, and 2-methylprop-2-enoic acid are chemical compounds with a wide range of potential applications in various fields. Their synthesis methods are complex, but they have low toxicity and are versatile in their uses. Further research is needed to fully understand their mechanisms of action and potential applications, but they hold promise for future scientific research.
Métodos De Síntesis
The synthesis of 1-(2-Allyloxyethoxy)octadecane, ethyl prop-2-enoate, and 2-methylprop-2-enoic acid involves complex chemical reactions. However, the most commonly used method involves the reaction of the corresponding alcohols with acid chlorides or anhydrides in the presence of a catalyst. The resulting products are then purified through various methods, such as distillation or chromatography.
Aplicaciones Científicas De Investigación
These compounds have various scientific research applications, including their use as surfactants, emulsifiers, and dispersants. They have also been studied for their potential use in drug delivery systems, as they can improve the solubility and bioavailability of certain drugs. Additionally, these compounds have been investigated for their use in polymerization reactions, as they can act as reactive monomers.
Propiedades
Número CAS |
109292-17-3 |
|---|---|
Nombre del producto |
1-(2-Allyloxyethoxy)octadecane; ethyl prop-2-enoate; 2-methylprop-2-enoic acid |
Fórmula molecular |
C32H60O6 |
Peso molecular |
540.8 g/mol |
Nombre IUPAC |
ethyl prop-2-enoate;2-methylprop-2-enoic acid;1-(2-prop-2-enoxyethoxy)octadecane |
InChI |
InChI=1S/C23H46O2.C5H8O2.C4H6O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-25-23-22-24-20-4-2;1-3-5(6)7-4-2;1-3(2)4(5)6/h4H,2-3,5-23H2,1H3;3H,1,4H2,2H3;1H2,2H3,(H,5,6) |
Clave InChI |
HLVRJBRPDSSDRC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCCOCC=C.CCOC(=O)C=C.CC(=C)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCCOCC=C.CCOC(=O)C=C.CC(=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



